7Ethanol-10NH2-11F-Camptothecin
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Overview
Description
7Ethanol-10NH2-11F-Camptothecin is a synthetic analogue of Camptothecin, a well-known alkaloid derived from the Camptotheca acuminata tree. This compound is primarily used in the development of antibody-drug conjugates (ADCs) and has shown significant potential in inhibiting tumor growth . Its unique structure and properties make it a valuable tool in cancer research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Ethanol-10NH2-11F-Camptothecin involves multiple steps, starting from the parent compound Camptothecin. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 11th position.
Amination: Addition of an amino group at the 10th position.
Ethanol Substitution: Incorporation of an ethanol group at the 7th position.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 7Ethanol-10NH2-11F-Camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7Ethanol-10NH2-11F-Camptothecin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with biomolecules.
Medicine: Primarily used in cancer research, particularly in the development of ADCs that target and kill cancer cells.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 7Ethanol-10NH2-11F-Camptothecin involves its interaction with the enzyme topoisomerase I. By stabilizing the complex formed between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). This mechanism is crucial for its anticancer properties .
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its anticancer properties.
Topotecan: A semi-synthetic analogue used in cancer therapy.
Irinotecan: Another derivative used in chemotherapy.
Uniqueness: 7Ethanol-10NH2-11F-Camptothecin stands out due to its specific modifications, which enhance its stability and efficacy as an ADC cytotoxin. These modifications allow for targeted delivery and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C21H18FN3O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H18FN3O5/c1-2-21(29)13-4-17-18-10(6-25(17)19(27)12(13)8-30-20(21)28)11(7-26)9-3-15(23)14(22)5-16(9)24-18/h3-5,26,29H,2,6-8,23H2,1H3/t21-/m0/s1 |
InChI Key |
MKIFEFMQSGQCSQ-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CO)O |
Origin of Product |
United States |
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